molecular formula C12H16ClN3O B2762631 [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1439900-59-0

[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No. B2762631
CAS RN: 1439900-59-0
M. Wt: 253.73
InChI Key: FDLTZHLFQNQFRO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride” consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is not available .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 253.73 g/mol . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Antimicrobial Activity

  • A study on the synthesis of novel imidazole-bearing isoxazole derivatives, including compounds similar to "[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride", revealed potential antimicrobial activity. These compounds were prepared by condensing related imidazole derivatives with hydroxylamine hydrochloride, showing effectiveness against various bacterial strains (Maheta, Patel, & Naliapara, 2012).

Cytotoxicity and Antibacterial Studies

  • Another research focused on p-Methoxybenzyl-substituted N-heterocyclic carbene (NHC) complexes, derived from reactions involving imidazole and p-methoxybenzyl bromide. These complexes exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. Additionally, the cytotoxicity of these complexes was investigated, demonstrating potential as anticancer agents (Patil et al., 2010).

Novel Compound Synthesis

  • The metabolism of a novel anti-cancer agent, bearing structural resemblance to "this compound", was explored in rats. This study not only helped understand the metabolic pathways of the compound but also shed light on its pharmacokinetic properties, including extensive metabolism leading to various metabolites (Lee et al., 2004).

Fluorescence and Photophysical Studies

  • Research on the synthesis of novel substituted-imidazolidine derivatives for their anti-inflammatory, analgesic, and antiulcer activity also provides insight into the broader applications of imidazole derivatives. These compounds exhibited promising biological activities, further highlighting the potential medical applications of similar compounds (Husain, Bhutani, Kumar, & Shin, 2013).

Safety and Hazards

The safety and hazards associated with “[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride” are not specified in the sources I found .

Future Directions

Given the limited information available on “[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride”, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential biological activities could be explored given the known activities of other imidazole compounds .

properties

IUPAC Name

[1-[(2-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-16-12-5-3-2-4-10(12)7-15-8-11(6-13)14-9-15;/h2-5,8-9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLTZHLFQNQFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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